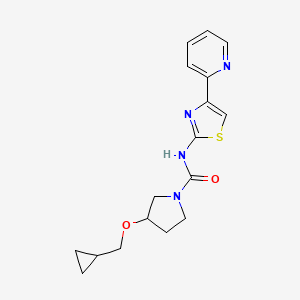

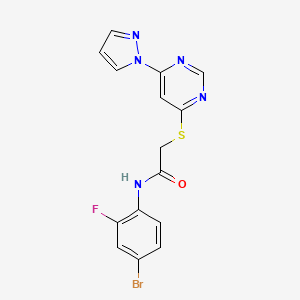

![molecular formula C21H14Cl2N4O3 B2956238 3-((6-(2,6-Dichlorophenyl)-8-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)benzoic acid CAS No. 185039-99-0](/img/structure/B2956238.png)

3-((6-(2,6-Dichlorophenyl)-8-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)benzoic acid

説明

This compound is a derivative of pyridopyrimidine, a class of compounds that have shown therapeutic interest and have been approved for use as therapeutics . It contains chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 . It has been identified as a good inhibitor of PDGFr (platelet-derived growth factor) or FGFr (fibroblast growth factor) tyrosine kinase .

Synthesis Analysis

The synthesis of this compound involves the use of a microwave technique, which is a new and robust approach for the preparation of this type of pyridopyrimidine derivatives . The chemical structure of the synthesized pyridopyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Molecular Structure Analysis

The molecular structure of this compound includes a pyridopyrimidine moiety, which is of great interest due to its biological potential . The pyridopyrimidine moiety is present in relevant drugs and has been studied in the development of new therapies .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the use of microwave technique for the preparation of pyridopyrimidine derivatives . The reactions involve the cyclization of the acetyl methyl group and the amide carbonyl moiety .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 212-214 ℃ . The compound has been characterized using ATR-FTIR, 1H NMR, and 13C NMR .科学的研究の応用

Application in Non-Hormonal Contraceptives

One significant application of 3-((6-(2,6-Dichlorophenyl)-8-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)benzoic acid is in the development of non-hormonal contraceptives. It has been identified as a potential inhibitor of the oocyte-specific WEE2 kinase, which is a target for contraceptives that specifically affect meiosis. This approach represents a novel avenue for contraceptive research, focusing on targeting specific biochemical pathways involved in oocyte development and fertilization (Hanna et al., 2019).

Inhibition of Protein Tyrosine Kinases

Another application of this compound is as an inhibitor of protein tyrosine kinases. It is particularly effective in inhibiting c-Src, a protein kinase involved in various cellular processes, including cell division, motility, and adhesion. The inhibition of c-Src and related kinases is of great interest in cancer research and treatment, as these kinases are often overexpressed or mutated in cancer cells (Thompson et al., 2000).

Antimicrobial and Anti-inflammatory Properties

This compound has also shown potential in antimicrobial and anti-inflammatory applications. Derivatives of this compound have demonstrated significant activity against a range of bacteria and fungi, indicating its utility in developing new antimicrobial agents. Additionally, its anti-inflammatory properties are being explored, given the structural similarities to other non-steroidal anti-inflammatory drugs (Kolisnyk et al., 2015).

Applications in Cancer Research

In cancer research, derivatives of this compound have been synthesized and evaluated as inhibitors of thymidylate synthase, an enzyme critical for DNA synthesis in rapidly dividing cells. This property makes it a potential candidate for developing new antitumor agents (Gangjee et al., 1997).

Role in Synthesis of Heterocyclic Compounds

This compound is also valuable in synthesizing various heterocyclic compounds, which are crucial in medicinal chemistry. Its structure allows for the formation of diverse fused systems and heterocycles, which are central to the design of new drugs and biological probes (Fikry et al., 2015).

作用機序

Target of Action

The primary target of this compound is the BCR-ABL and Src kinase . These kinases play a crucial role in cellular processes through signal transduction and cell expressions .

Mode of Action

The compound acts as an ATP-competitive inhibitor of BCR-ABL and Src kinase . This means it competes with ATP for binding to the kinase, thereby inhibiting its activity. The inhibition of these kinases can lead to a decrease in cancer growth .

Biochemical Pathways

The compound affects the BCR-ABL and Src kinase pathways . These pathways are involved in a variety of cellular processes, including cell growth, differentiation, and survival. By inhibiting these kinases, the compound can disrupt these processes, potentially leading to a decrease in cancer growth .

Pharmacokinetics

It has been suggested that the compound’shydrophobicity may play a role in its activity . Hydrophobic compounds can easily diffuse into cells, which may enhance the compound’s bioavailability .

Result of Action

The result of the compound’s action is a decrease in the activity of BCR-ABL and Src kinase . This can lead to a decrease in cancer growth . The compound has been found to be more potent than imatinib, a commonly used cancer drug, with inhibition of cancer growth in the low nanomolar range or even picomolar range in various biological systems .

Action Environment

The action of the compound can be influenced by various environmental factors. For example, the compound’s activity may be affected by the lipid environment of the cells . Additionally, the compound’s stability and efficacy may be influenced by factors such as pH, temperature, and the presence of other molecules in the environment.

将来の方向性

The future directions for this compound include the design of better derivatives by compromising high activity with less toxicity through chemical tweaking as a trade-off . This compound has shown potent activity against a variety of cancers, and its derivatives could be developed into anticancer therapeutics for early-stage treatments .

生化学分析

Biochemical Properties

It has been found to interact with various enzymes and proteins, potentially influencing their function

Cellular Effects

The effects of 3-((6-(2,6-Dichlorophenyl)-8-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)benzoic acid on cells and cellular processes are complex and multifaceted. It has been found to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is believed that this compound may have long-term effects on cellular function, potentially influencing the stability and degradation of the compound .

Metabolic Pathways

It is believed that this compound may interact with various enzymes or cofactors, potentially influencing metabolic flux or metabolite levels .

Transport and Distribution

It is believed that this compound may interact with various transporters or binding proteins, potentially influencing its localization or accumulation .

Subcellular Localization

It is believed that this compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

特性

IUPAC Name |

3-[[6-(2,6-dichlorophenyl)-8-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl]amino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14Cl2N4O3/c1-27-18-12(9-14(19(27)28)17-15(22)6-3-7-16(17)23)10-24-21(26-18)25-13-5-2-4-11(8-13)20(29)30/h2-10H,1H3,(H,29,30)(H,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBURTLAMOSHNGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=CC=C3Cl)Cl)NC4=CC=CC(=C4)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14Cl2N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

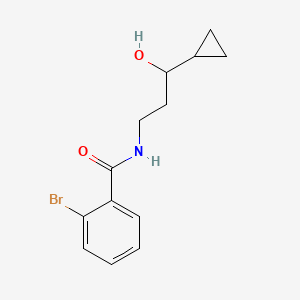

![3-(2,5-Dimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2956155.png)

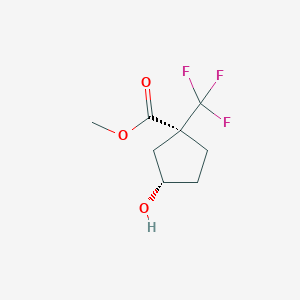

![5-[2-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione](/img/structure/B2956157.png)

![7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2956159.png)

![(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-3-(4-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2956161.png)

![4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2956167.png)

![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide](/img/structure/B2956169.png)

![methyl [3,7-dimethyl-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2956171.png)